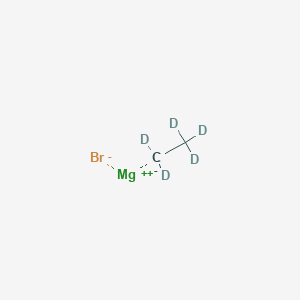
Pentadeutero-ethylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadeutero-ethylmagnesium bromide is a deuterated Grignard reagent, which is a type of organomagnesium compound. It is structurally similar to ethylmagnesium bromide but with deuterium atoms replacing the hydrogen atoms in the ethyl group. This compound is used in various organic synthesis reactions, particularly where the incorporation of deuterium is desired for mechanistic studies or isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadeutero-ethylmagnesium bromide can be synthesized by reacting pentadeutero-ethyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C2D5Br+Mg→C2D5MgBr
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of flow microreactors has been explored to improve the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Pentadeutero-ethylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with suitable electrophiles.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen atoms in certain conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common substrates.
Solvents: Diethyl ether or THF are typically used as solvents.
Catalysts: Titanium (IV) isopropoxide can be used in specific reactions like the Kulinkovich reaction.
Major Products
Alcohols: Secondary and tertiary alcohols are formed when reacting with aldehydes and ketones, respectively.
Cyclopropanols: Formed in the Kulinkovich reaction when reacting with esters.
Scientific Research Applications
Pentadeutero-ethylmagnesium bromide is valuable in scientific research for several reasons:
Isotopic Labeling: Used to introduce deuterium into organic molecules, aiding in mechanistic studies and tracing pathways in metabolic studies.
NMR Spectroscopy: Deuterium-labeled compounds are used in NMR spectroscopy to simplify spectra and study reaction mechanisms.
Pharmaceutical Research: Helps in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Mechanism of Action
The mechanism of action of pentadeutero-ethylmagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds . The deuterium atoms do not significantly alter the reactivity but provide valuable isotopic labeling.
Comparison with Similar Compounds
Similar Compounds
Ethylmagnesium Bromide: The non-deuterated analog, widely used in organic synthesis.
Methylmagnesium Bromide: Another Grignard reagent with a methyl group instead of an ethyl group.
Phenylmagnesium Bromide: Contains a phenyl group, used for different synthetic applications.
Uniqueness
Pentadeutero-ethylmagnesium bromide is unique due to the presence of deuterium atoms, which makes it particularly useful for isotopic labeling and mechanistic studies. This distinguishes it from other Grignard reagents that do not contain deuterium.
Properties
Molecular Formula |
C2H5BrMg |
|---|---|
Molecular Weight |
138.30 g/mol |
IUPAC Name |
magnesium;1,1,1,2,2-pentadeuterioethane;bromide |
InChI |
InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1/i1D2,2D3;; |
InChI Key |
FRIJBUGBVQZNTB-JOTLNHQDSA-M |
Isomeric SMILES |
[2H][C-]([2H])C([2H])([2H])[2H].[Mg+2].[Br-] |
Canonical SMILES |
C[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















